molecular formula C20H20O3 B5692817 3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE

3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5692817
M. Wt: 308.4 g/mol
InChI Key: UDNXDILKUTUJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-7-hydroxycoumarin with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring .

Scientific Research Applications

3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. Additionally, its anticoagulant effects could be due to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process .

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-7-HYDROXYCOUMARIN: A precursor in the synthesis of 3-ETHYL-4-METHYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE.

    WARFARIN: A well-known anticoagulant that shares structural similarities with coumarin derivatives.

    DICOUMAROL: Another anticoagulant with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-4-methyl-7-[(2-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-17-14(3)18-10-9-16(11-19(18)23-20(17)21)22-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNXDILKUTUJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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